Home > Products > Screening Compounds P65620 > Neurokinin A (4-10), nle(10)-
Neurokinin A (4-10), nle(10)- - 110863-33-7

Neurokinin A (4-10), nle(10)-

Catalog Number: EVT-276852
CAS Number: 110863-33-7
Molecular Formula: C35H56N8O10
Molecular Weight: 748.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neurokinin A (4-10), nle(10)- is a neurologically active peptide translated from the pre-protachykinin gene. Neurokinin A has many excitatory effects on mammalian nervous systems and is also influential on the mammalian inflammatory and pain responses.
Source and Classification

Neurokinin A (4-10), nle(10)- is derived from the endogenous neuropeptide Neurokinin A, which is primarily isolated from porcine spinal cord and other tissues. It belongs to the tachykinin family of peptides, which also includes Substance P and Neurokinin B. These peptides are known for their interactions with neurokinin receptors, specifically the neurokinin 1 receptor, neurokinin 2 receptor, and neurokinin 3 receptor. The classification of Neurokinin A (4-10), nle(10)- as a neuropeptide highlights its role in neurotransmission and modulation of various physiological functions.

Synthesis Analysis

The synthesis of Neurokinin A (4-10), nle(10)- typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

General Synthesis Procedure

  1. Resin Preparation: The synthesis begins with the attachment of a protected amino acid to an appropriate resin.
  2. Amino Acid Coupling: Using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt), subsequent amino acids are added in a stepwise manner.
  3. Deprotection: Protective groups on the amino acids are removed after each coupling step, typically using trifluoroacetic acid (TFA).
  4. Cleavage from Resin: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin using a cleavage cocktail that often contains TFA.
  5. Purification: The crude peptide product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

Technical Parameters

Molecular Structure Analysis

Neurokinin A (4-10), nle(10)- has a specific amino acid sequence that contributes to its biological activity. The sequence can be represented as:

Arg Gly Leu Met Nle Gly Asp Phe\text{Arg Gly Leu Met Nle Gly Asp Phe}

Where "Nle" indicates that leucine has been replaced with norleucine at position 10, enhancing stability against enzymatic degradation.

Structural Characteristics

  • Molecular Weight: Approximately 1,112 Da.
  • Three-Dimensional Structure: The structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, revealing its conformation in solution or solid state.
Chemical Reactions Analysis

Neurokinin A (4-10), nle(10)- can participate in various chemical reactions typical for peptides:

  1. Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed, leading to fragmentation.
  2. Modification Reactions: Functional groups can be modified through reactions such as acetylation or phosphorylation to study their effects on receptor binding and activity.
Mechanism of Action

The mechanism of action for Neurokinin A (4-10), nle(10)- primarily involves binding to neurokinin receptors, particularly the neurokinin 1 receptor. Upon binding:

  1. Receptor Activation: The binding activates intracellular signaling pathways via G-proteins.
  2. Signal Transduction: This leads to increased intracellular calcium levels and activation of downstream signaling cascades that mediate physiological responses such as vasodilation and pain transmission.

Relevant Data

  • Binding Affinity: Studies indicate that modifications like Nle at position 10 increase binding affinity compared to native Neurokinin A.
Physical and Chemical Properties Analysis

Neurokinin A (4-10), nle(10)- exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: Enhanced stability due to the presence of non-natural amino acids like norleucine.
  • pH Sensitivity: Stability may vary with pH, necessitating careful formulation for biological assays.
Applications

Neurokinin A (4-10), nle(10)- has several scientific applications:

  1. Pharmacological Research: Used as a tool compound in studying neurokinin receptor mechanisms and developing new therapeutic agents targeting pain and inflammation.
  2. Drug Development: Investigated for potential use in treating conditions such as migraine, anxiety disorders, and other pain-related syndromes.
  3. Biochemical Assays: Employed in assays to evaluate receptor binding affinities and signal transduction pathways.
Mechanistic Pharmacology of NK2 Receptor Activation

Structural Determinants of NK2 Receptor Binding and Selectivity

The molecular recognition of Neurokinin A (4-10) by the human tachykinin NK2 receptor involves specific residue-dependent interactions that dictate binding affinity and receptor subtype selectivity. Structure-activity relationship (SAR) studies reveal that the side chains of Asp4, Phe6, Val7, Leu9, and Met10 in the NKA(4-10) sequence constitute critical pharmacophores for agonist activity at the human NK2 receptor. Alanine substitution at these positions reduces binding affinity by 8- to 80-fold for most positions, but causes a dramatic 5000-fold decrease when applied to Phe6, highlighting the indispensable role of this aromatic residue in receptor recognition [1]. Chirality further modulates these interactions: replacement of natural L-amino acids with their D-enantiomers significantly impairs binding, particularly at positions 6 (Phe) and 7 (Val), with D-Phe6 and D-Val7 analogs demonstrating >100-fold reduced potency compared to their L-configured counterparts. This stereospecificity indicates precise spatial requirements within the receptor binding pocket [1] [7].

The Nle10 substitution (norleucine replacement for methionine) introduces strategic alterations to the C-terminal pharmacophore. Norleucine maintains similar hydrophobicity and chain length to methionine but eliminates the sulfur atom, reducing oxidative susceptibility while preserving hydrophobic interactions with transmembrane domain residues of the NK2 receptor. This modification maintains high binding affinity (IC₅₀ ≈ 15 nM) but significantly enhances metabolic stability by resisting oxidative degradation pathways that target methionine-containing peptides [3] [10]. Additional modifications like Lys5 substitution enhance NK2 selectivity by introducing a cationic residue that forms electrostatic interactions with receptor residues (e.g., Glu196 in transmembrane helix V), reducing affinity for NK1 and NK3 receptors by approximately 400-fold compared to the native Ser5-containing sequence [7].

Table 1: Impact of Residue Modifications on NK2 Receptor Binding Affinity

PositionSubstitutionRelative AffinityFunctional Consequence
Phe⁶L-Ala5000-fold decreaseLoss of aromatic stacking
Phe⁶D-Phe>100-fold decreaseSteric incompatibility
Val⁷D-Val>100-fold decreaseAltered side chain orientation
Met¹⁰Nle¹⁰Comparable affinityEnhanced stability
Ser⁵Lys⁵2-fold increaseImproved NK2 selectivity

Agonist-Induced Conformational Changes in NK2 Receptor Dynamics

NK2 receptor activation by NKA(4-10) analogs triggers precisely orchestrated conformational changes that govern signaling efficacy and desensitization kinetics. Biophysical studies demonstrate that agonist binding induces rearrangement of transmembrane helices III, V, and VI, facilitating intracellular G protein coupling (primarily Gαq/11) and subsequent phospholipase C activation. The third intracellular loop (ICL3) and C-terminal domain serve as critical regulatory hubs for these dynamics. Mutational analysis reveals that residue F248S in ICL3 substantially impairs agonist-induced desensitization without affecting initial G protein activation, indicating divergent conformational requirements for signaling initiation versus signal termination [2].

Phosphorylation mechanisms further modulate receptor dynamics: Protein Kinase C (PKC) and G protein-coupled receptor kinases (GRKs) phosphorylate distinct serine/threonine residues in the C-terminal tail upon agonist binding. Phosphomimetic studies show that truncation mutants lacking 62-87 C-terminal residues (Δ62 and Δ87) exhibit preserved functional activity but significant resistance to desensitization during repeated agonist applications. Notably, different agonists induce varying desensitization phenotypes: while native NKA causes rapid receptor internalization within minutes, the modified analog [Nle¹⁰]NKA(4-10) produces sustained signaling with minimal desensitization, attributed to its distinct interaction with extracellular loop 2 (ECL2) that sterically hinders GRK access [2] [9].

Table 2: Conformational Dynamics Induced by Different NK2 Receptor Agonists

AgonistG Protein Coupling EfficiencyDesensitization KineticsStructural Determinants
Neurokinin A (full)HighRapid (t₁/₂ < 2 min)C-terminal phosphorylation
NKA(4-10)ModerateModeratePartial ICL3 engagement
[Nle¹⁰]NKA(4-10)HighSlow (t₁/₂ > 10 min)Stabilized ECL2 interaction
GR64349 (Lactam analog)HighMinimalRigidified β-turn conformation

Comparative Efficacy with Endogenous Neurokinin A and Other NK2 Agonists

The truncated fragment NKA(4-10) retains significant bioactivity but exhibits reduced potency compared to full-length neurokinin A (NKA₁₋₁₀) at the human NK2 receptor, with binding affinity (Kᵢ) values of 38 nM versus 12 nM, respectively, in human colon circular muscle preparations [1]. This discrepancy stems from the absence of N-terminal residues (1-3) that contribute to receptor docking efficiency. However, strategic modifications overcome this limitation: the triple-modified analog [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) (LMN-NKA) demonstrates 6-9-fold greater functional potency than native NKA(4-10) and comparable efficacy to full-length NKA in stimulating smooth muscle contraction. This enhanced activity results from synergistic effects: Lys⁵ improves electrostatic interaction with the receptor, N-methylation of Leu⁹ (MeLeu⁹) reduces peptide bond susceptibility to proteolysis, and Nle¹⁰ enhances hydrophobic interaction stability [3] [4].

Receptor selectivity profiling reveals critical differences: while native NKA exhibits significant cross-reactivity with NK1 (IC₅₀ ≈ 150 nM) and NK3 receptors (IC₅₀ ≈ 85 nM), LMN-NKA achieves >1000-fold selectivity for NK2 receptors (NK2 IC₅₀ = 0.8 nM vs. NK1 IC₅₀ > 1000 nM). This selectivity translates to in vivo functional specificity: in conscious rat models, LMN-NKA (100 μg/kg s.c.) induces robust NK2-mediated bladder and colorectal contractions without significant NK1-mediated hypotension or flushing effects observed with non-selective agonists. Retro-inverso analogs with reversed chirality show complete loss of activity, confirming stereospecific recognition requirements conserved across mammalian species [1] [4] [8].

Table 3: Comparative Pharmacology of NK2 Receptor Agonists in Human Tissues

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Receptor Selectivity (NK2:NK1:NK3)
Neurokinin A (full)12 ± 28 ± 11:12:7
NKA(4-10)38 ± 542 ± 61:8:5
[Ala⁸]NKA(4-10)35 ± 4290 ± 25*1:10:6 (Antagonist)
[Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10)0.8 ± 0.25 ± 11:>1250:>1000

Role of Norleucine Substitution in Receptor Affinity and Metabolic Stability

The strategic replacement of C-terminal methionine with norleucine (Nle¹⁰) in NKA(4-10) analogs represents a cornerstone innovation in developing therapeutically viable NK2 agonists. Biophysical studies demonstrate that norleucine preserves the hydrophobic interaction footprint with receptor subpocket residues (Phe264, Tyr266) while eliminating the oxidation-prone thioether group of methionine. This substitution confers resistance to methionine sulfoxide reductase (Msr) pathways, which typically inactivate native NKA(4-10) through Met10 oxidation. Accelerated stability testing reveals a 3.5-fold extension in plasma half-life (t₁/₂ = 28 minutes vs. 8 minutes for unmodified peptide) in human plasma at 37°C [3] [5].

The structural equivalence between norleucine and methionine side chains maintains agonist efficacy: molecular dynamics simulations show <0.5Å deviation in C-terminal folding when Nle¹⁰ replaces Met¹⁰ in receptor-bound complexes. However, norleucine's isosteric advantages become most evident in combination with other modifications. When integrated into the triple-modified analog [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10), norleucine contributes to both prolonged in vivo duration and enhanced penetration across intestinal epithelia, as demonstrated by 22% oral bioavailability in canine models compared to <1% for methionine-containing analogs. This pharmacokinetic enhancement stems from reduced hepatic first-pass extraction and decreased biliary excretion of the norleucine analog [4] [5] [7].

Metabolic profiling identifies key degradation pathways: unmodified NKA(4-10) undergoes rapid neprilysin-mediated cleavage at Gly8-Leu9 (t₁/₂ = 4.2 min), while [Nle¹⁰]-containing analogs exhibit resistance to this hydrolysis. Additional stabilization is achieved through N-methylation of Leu⁹, which further extends half-life to >45 minutes by impeding peptide bond flexibility and reducing susceptibility to endopeptidases. These cumulative modifications transform a naturally labile peptide into a metabolically robust therapeutic candidate with maintained receptor specificity [3] [10].

Table 4: Metabolic Stability Parameters of Modified NKA(4-10) Analogs

AnalogPlasma Half-life (min)Primary Degradation SiteResistance Mechanism
NKA(4-10)8 ± 2Gly⁸-Leu⁹ bondNone (natural substrate)
[Nle¹⁰]NKA(4-10)28 ± 4Asp⁴-Ser⁵ bondOxidation-resistant C-terminus
[MeLeu⁹]NKA(4-10)32 ± 3Phe⁶-Val⁷ bondN-methylation stabilizes scissile bond
[Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10)48 ± 5Minimal degradationCombined steric and metabolic protection

Properties

CAS Number

110863-33-7

Product Name

Neurokinin A (4-10), nle(10)-

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C35H56N8O10

Molecular Weight

748.9 g/mol

InChI

InChI=1S/C35H56N8O10/c1-6-7-13-23(30(37)48)40-32(50)24(14-19(2)3)39-27(45)17-38-35(53)29(20(4)5)43-33(51)25(15-21-11-9-8-10-12-21)41-34(52)26(18-44)42-31(49)22(36)16-28(46)47/h8-12,19-20,22-26,29,44H,6-7,13-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1

InChI Key

UYMRFLAHRMRHGI-WTWMNNMUSA-N

SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

10-Nle-neurokinin A (4-10)
neurokinin A (4-10), Nle(10)-
neurokinin A (4-10), norleucine(10)-
Nle(10)-NKA(4-10)

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.